Niclosamide monohydrate

Overview

Description

Niclosamide monohydrate belongs to the family of medicines called anthelmintics . Anthelmintics are medicines used in the treatment of worm infections . Niclosamide is used to treat broad or fish tapeworm, dwarf tapeworm, and beef tapeworm infections . It is an orally active antihelminthic agent used in parasitic infection research .

Synthesis Analysis

Niclosamide from different suppliers had different polymorphs resulting in different dissolution behavior . Supernatant concentrations of the “AKSci-polymorph” increased with increasing pH, from 2.53μM at pH 3.66 to 300μM at pH 9.2, reaching 703μM at pH 9.63 .

Molecular Structure Analysis

This compound is a derivative of salicylamides, a class of potent mitochondrial uncouplers . The polymorphic forms of this compound, such as nitrofurantoin monohydrate or this compound, preserve the stoichiometry of the system, the number of both host molecules and water molecules .

Chemical Reactions Analysis

The amount of niclosamide in aqueous solution follows the predicted pH dependence from the Henderson Hasselbalch and pHp models for a given pKa of 7.12 and measured intrinsic solubilities for the AK Sci polymorph of 2.53μM (So1) and that of the low solubility monohydrate polymorph .

Physical And Chemical Properties Analysis

Niclosamide from the two suppliers had different polymorphs resulting in different dissolution behavior . Supernatant concentrations of the “AKSci-polymorph” increased with increasing pH, from 2.53μM at pH 3.66 to 300μM at pH 9.2, reaching 703μM at pH 9.63 .

Scientific Research Applications

1. Polymorphic Forms and Quantification Techniques

Niclosamide monohydrate, an anthelmintic drug repurposed for cancer treatment, exists in multiple polymorphic forms, including two monohydrates (NHa and NHb) and an anhydrous form. The polymorphic conversion of these forms impacts their dissolution and bioavailability. Recent studies have focused on the quantification of these polymorphic forms using Raman, NIR, and MIR spectroscopic techniques combined with chemometric methods. This quantification is crucial for understanding the drug's bioavailability during various pharmaceutical processing methods like ball milling and wet granulation (Bhavana et al., 2019).

2. Characterization of Crystal Forms and Moisture Behavior

A study aimed to prepare and characterize three crystal forms of niclosamide, including the anhydrate and two monohydrates. The research investigated the moisture adsorption and desorption behavior of these forms, crucial for understanding the stability and solubility of the drug in different conditions. This knowledge is vital for developing stable pharmaceutical formulations of niclosamide (van Tonder et al., 2004).

3. Broad Clinical Applications Beyond Antihelminthic Use

Niclosamide has shown potential in treating a variety of diseases beyond its original use for parasitic infections. These include applications in cancer, bacterial and viral infections, metabolic diseases (such as Type II diabetes), and other systemic diseases. Its mechanisms include uncoupling oxidative phosphorylation and modulating various signaling pathways (Chen et al., 2017).

4. Anticancer Properties

Niclosamide's potential as an anticancer agent has been identified through high-throughput screening campaigns. It targets several signaling pathways and induces cell cycle arrest, growth inhibition, and apoptosis in cancer cells. This makes it a promising drug for cancer therapy, with effects on cancer stem cells further validating its therapeutic potential (Li et al., 2014).

5. Nanoformulation for Enhanced Bioavailability

To overcome the hydrophobicity and low systemic bioavailability of niclosamide, research has been conducted on encapsulating it in nanoparticles. This approach aims to improve its water solubility and therapeutic efficacy against various cancers, thus expanding its clinical applications (Bhushan et al., 2015).

Mechanism of Action

Target of Action

Niclosamide monohydrate primarily targets helminths, which are multicellular organisms that infect a large number of humans and cause a broad range of diseases . The drug is particularly effective against tapeworm infections, including Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), and Fasciolopsis buski (large intestinal fluke) .

Mode of Action

This compound interacts with its targets by inhibiting their metabolic processes. It is believed to work by inhibiting the enzyme cytochrome c oxidase in the mitochondria of tapeworm cells . This enzyme is responsible for the production of adenosine tri-phosphate (ATP), which is the primary energy source for cells . By blocking this enzyme, this compound disrupts the energy production of the helminths, leading to their death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance of crucial metabolic pathways prevents the creation of ATP, an essential molecule that supplies energy for metabolism . Additionally, this compound has been found to have effects on pathways related to inflammation and fibrosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its poor oral absorption due to its low solubility and metabolic instability . This limits its bioavailability and systemic treatment efficacy for cancer . A novel prodrug of this compound has been developed to improve its in vivo exposure and overcome these limitations .

Result of Action

The killed worms are then passed in the stool or sometimes destroyed in the intestine . At the cellular level, this compound neutralizes acidic membrane-bounded compartments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the extensive utilization and environmental pollution associated with this compound pose a potential hazard to both human health and the wellbeing of aquatic organisms .

Safety and Hazards

Niclosamide is very toxic to aquatic life . It is advised to avoid release to the environment . In case of accidental release, it is recommended to collect spillage . The contents/container should be disposed of to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

Future Directions

Due to the recent positive preclinical results, niclosamide may be an interesting and novel type of targeted treatments for Castrate-Resistant Prostate-Cancer (CRPC) . This mini-review outlines the most recent pre- and clinical- data on the current status of niclosamide in the treatment of ARV7-positive CRPC patients .

properties

IUPAC Name |

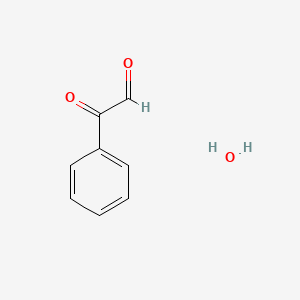

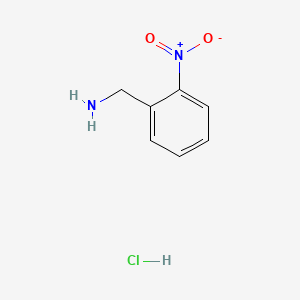

5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223608 | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73360-56-2 | |

| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niclosamide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niclosamide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73360-56-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICLOSAMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?

A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].

Q2: Are there different polymorphic forms of this compound?

A: Yes, this compound has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].

Q3: How does the presence of solvents affect the crystallization of niclosamide?

A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].

Q4: Can this compound transform into other forms?

A: Yes, this compound can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to this compound under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of this compound can dehydrate to form the anhydrate form through different solid-state pathways [].

Q5: How does the structure of this compound compare to its methanol solvate?

A: Although initially thought to be isostructural, analysis reveals that this compound (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in this compound HA [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)